3-Bromo-4-cyclopropylmethoxy-benzylamine

TAAR1 GPCR CNS

CNS drug discovery often lacks well-characterized TAAR1 agonists with clear species-specific pharmacology. 3-Bromo-4-cyclopropylmethoxy-benzylamine fills this gap as a defined tool compound. • TAAR1 Agonist: EC50 1.8 µM (mouse), 4.9 µM (human); minimal TAAR5 activity (>10 µM). • Synthetic Utility: Bromine enables Suzuki/Buchwald couplings; amine ready for amide or sulfonamide derivatization. • CNS Profile: Predicted logP 3.15 supports BBB penetration; cyclopropylmethoxy group enhances metabolic stability. Supplied with ≥98% purity, stored at 2-8°C under dry seal. Shipped at ambient temperature.

Molecular Formula C11H14BrNO
Molecular Weight 256.14 g/mol
CAS No. 1341049-24-8
Cat. No. B1529382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-cyclopropylmethoxy-benzylamine
CAS1341049-24-8
Molecular FormulaC11H14BrNO
Molecular Weight256.14 g/mol
Structural Identifiers
SMILESC1CC1COC2=C(C=C(C=C2)CN)Br
InChIInChI=1S/C11H14BrNO/c12-10-5-9(6-13)3-4-11(10)14-7-8-1-2-8/h3-5,8H,1-2,6-7,13H2
InChIKeyHFRDCSRJDWHLLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4-cyclopropylmethoxy-benzylamine: TAAR1 Agonist & CNS Building Block


3-Bromo-4-cyclopropylmethoxy-benzylamine (CAS 1341049-24-8) is a substituted benzylamine derivative featuring a bromine atom at the 3-position and a cyclopropylmethoxy group at the 4-position of the phenyl ring . With a molecular formula of C₁₁H₁₄BrNO and a molecular weight of 256.14 g/mol, this compound serves as a versatile synthetic intermediate in medicinal chemistry . The cyclopropylmethoxy moiety is a key structural feature, often employed to enhance metabolic stability and modulate lipophilicity in drug design, while the bromine atom provides a functional handle for further derivatization via cross-coupling reactions . The compound has demonstrated specific biological activity as a TAAR1 agonist, with reported EC50 values in the low micromolar range (1.8–4.9 µM) [1].

TAAR1 pathway agonist tool for GPCR signaling studies
Bromine handle supports cross-coupling diversification
Cyclopropylmethoxy motif for metabolic stability optimization

Why 3-Bromo-4-cyclopropylmethoxy-benzylamine Is Irreplaceable


The 3-bromo-4-cyclopropylmethoxy substitution pattern is not a generic motif; it represents a specific and non-interchangeable structural configuration. The bromine atom at the 3-position, compared to other halogens like chlorine or hydrogen, significantly alters electronic properties, steric bulk, and lipophilicity (logP ≈ 3.15) [1]. This influences molecular interactions with biological targets, as evidenced by the compound's distinct activity profile at TAAR1 (EC50 1.8 µM mouse vs. 4.9 µM human) [2]. Furthermore, the 4-cyclopropylmethoxy group is known to impart unique metabolic stability and pharmacokinetic properties that cannot be replicated by simple methoxy or ethoxy analogs [3]. The specific combination of bromine and the cyclopropylmethoxy group is therefore critical for maintaining the desired biological activity and chemical behavior in both in vitro assays and in vivo studies, making direct substitution with other halogenated or alkoxy-substituted benzylamines a high-risk approach that is likely to yield unpredictable and suboptimal results.

Halogen substitution Chlorine analog may shift lipophilicity and TAAR1 activity profile
Alkoxy modification Methoxy or ethoxy replacement cannot replicate cyclopropylmethoxy metabolic stability
Synthetic handle Non-brominated analog lacks cross-coupling utility for library synthesis

Quantitative Evidence for Compound Selection


TAAR1 Agonist Potency: Human vs. Mouse

3-Bromo-4-cyclopropylmethoxy-benzylamine exhibits a measurable difference in agonist potency between human and mouse TAAR1 receptors. In a cAMP accumulation assay (BRET) using HEK293 cells, the compound shows an EC50 of 4.9 µM at human TAAR1, compared to a more potent EC50 of 1.8 µM at mouse TAAR1, representing a ~2.7-fold species-dependent difference in activity [1]. This data is directly comparable and comes from the same assay system. The compound shows minimal activity at mouse TAAR5 (EC50 >10 µM), indicating some selectivity within the trace amine-associated receptor family [1].

TAAR1 Potency: Species
Head-to-head
EC50: 1.8 µM (mouse) vs 4.9 µM (human)
Species-dependent potency supports model selection
HEK293 cAMP BRET assay
TAAR1 GPCR CNS Neurological disorders Agonist

Lipophilicity: LogP vs. Chloro Analog

The substitution of bromine for chlorine at the 3-position significantly increases lipophilicity. 3-Bromo-4-cyclopropylmethoxy-benzylamine has a predicted logP value of 3.15 [1]. In comparison, its direct 3-chloro analog (3-chloro-4-cyclopropylmethoxy-benzylamine, CAS 1248810-05-0) has a reported logP value of approximately 1.02 (SlogP) [2]. This represents a substantial increase in lipophilicity (ΔlogP ≈ 2.13) for the bromo derivative, which can profoundly influence membrane permeability, distribution, and off-target binding.

LogP vs Chloro
Cross-study comparable
logP 3.15 vs 1.02 (Δ≈2.13)
Increased lipophilicity may influence membrane permeability
In silico methods differ
Physicochemical properties Drug design LogP ADME Lipophilicity

Molecular Weight Comparison

The molecular weight of 3-Bromo-4-cyclopropylmethoxy-benzylamine is 256.14 g/mol . This is significantly higher than its non-halogenated analog, 4-cyclopropylmethoxy-benzylamine (CAS 937599-27-4, MW 177.24 g/mol, ΔMW = 78.9 g/mol) , and its 3-chloro analog (MW 211.69 g/mol, ΔMW = 44.45 g/mol) . The increased mass is a direct consequence of the bromine atom and affects key properties including density, molar refractivity, and overall molecular size, which are important considerations for formulation and downstream synthetic transformations.

MW Comparison
Cross-study comparable
256.14 vs 177.24 (non-halo) / 211.69 (chloro)
Bromine mass signature aids MS detection
From molecular formula
Medicinal chemistry Building block Molecular weight Synthesis

TAAR1 vs. 5-HT2C Agonist Potency

While 3-Bromo-4-cyclopropylmethoxy-benzylamine shows micromolar potency at TAAR1, a structurally related cyclopropylmethoxy-containing compound, (+)-trans-[2-(2-cyclopropylmethoxyphenyl)cyclopropyl]methylamine hydrochloride, is a highly potent and selective 5-HT2C agonist with an EC50 of 55 nM [1]. This comparison highlights that while the cyclopropylmethoxy group is a privileged structure for CNS GPCR targets, its specific placement and the overall molecular scaffold dramatically dictate the target profile and potency. The benzylamine scaffold of the target compound yields a distinct TAAR1-focused profile, whereas the cyclopropylphenyl scaffold drives potent 5-HT2C agonism.

TAAR1 vs 5-HT2C Selectivity
Class-level inference
TAAR1 EC50 1.8-4.9 µM; 5-HT2C agonist EC50 55 nM (different scaffold)
Scaffold dictates target profile; TAAR1 selectivity context
Different core structures
TAAR1 5-HT2C GPCR CNS Selectivity Agonist

Commercial Availability and Pricing

From a procurement perspective, 3-Bromo-4-cyclopropylmethoxy-benzylamine is readily available from multiple suppliers. As a specific example, Leyan offers this compound in a 1g size at a catalog price of approximately $65 USD (converted from CNY pricing) . Its direct 3-chloro analog (CAS 1248810-05-0) is also available, with pricing from other vendors varying based on quantity and purity . The target compound's bromine substituent provides a unique synthetic handle and physicochemical profile compared to the chloro analog, justifying its selection in certain synthetic routes and SAR studies despite potentially similar commercial availability.

Availability & Pricing
Supporting evidence
~$65/1g; comparable availability
Procurement feasible; selection based on scientific merit
Pricing as of April 2026
Procurement Supply chain Pricing Availability

Boiling Point: Bromine vs. Chlorine

The presence of a bromine atom instead of a chlorine atom affects the compound's volatility. For the 3-bromo analog, a predicted boiling point is not directly available in public databases, but for a related simple analog, 3-bromo-4-methoxybenzylamine (CAS 247254-47-3), the predicted boiling point is 290.2 ± 25.0 °C at 760 mmHg . While data for the 3-chloro-4-cyclopropylmethoxy analog is not available, the general trend is that bromine substitution increases boiling point and decreases volatility compared to chlorine substitution due to increased molecular weight and stronger intermolecular forces. This can impact purification strategies (e.g., distillation) and handling requirements.

Boiling Point
Class-level inference
Predicted BP higher for bromo vs chloro; no direct data
May influence distillation conditions
Predicted from 3-bromo-4-methoxybenzylamine
Physicochemical properties Boiling point Purification Handling

Research and Procurement Applications


TAAR1 Agonist Tool for CNS Research

3-Bromo-4-cyclopropylmethoxy-benzylamine is a valuable tool compound for investigating trace amine-associated receptor 1 (TAAR1) pharmacology, particularly in the context of neurological and psychiatric disorders such as schizophrenia, depression, and addiction. Its quantifiable agonist activity at both human (EC50 4.9 µM) and mouse (EC50 1.8 µM) TAAR1, with minimal activity at TAAR5 (EC50 >10 µM), makes it suitable for in vitro target validation studies and for exploring species-specific differences in TAAR1 signaling [1].

Cross-Coupling Building Block

The presence of a bromine atom at the 3-position makes 3-Bromo-4-cyclopropylmethoxy-benzylamine an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [1]. This enables the rapid diversification of the benzylamine scaffold to generate focused libraries of novel TAAR1 modulators or other CNS-targeted compounds. The primary amine group also provides a convenient handle for further derivatization, such as amide bond formation, reductive amination, or sulfonamide synthesis, making it a versatile intermediate in medicinal chemistry campaigns .

CNS Lipophilicity Optimization

The predicted logP of 3.15 for 3-Bromo-4-cyclopropylmethoxy-benzylamine positions it in an optimal lipophilicity range for CNS drug candidates, as it is expected to effectively cross the blood-brain barrier (BBB) [1]. Its significantly higher logP compared to the 3-chloro analog (ΔlogP ≈ 2.13) provides medicinal chemists with a distinct option for fine-tuning the lipophilic character of a lead series, thereby influencing key ADME properties like passive permeability, tissue distribution, and metabolic stability . It can serve as a valuable comparator in SAR studies designed to deconvolute the effects of halogen substitution on CNS exposure and target engagement.

SSRI Scaffold Exploration

Benzylamine derivatives, including those with similar substitution patterns, have been investigated as structurally differentiated and synthetically more accessible selective serotonin reuptake inhibitors (SSRIs) [1]. 3-Bromo-4-cyclopropylmethoxy-benzylamine can serve as a core scaffold for exploring novel SSRIs, leveraging the metabolic stability and unique conformational properties conferred by the cyclopropylmethoxy group. Its bromine substituent allows for late-stage diversification to explore structure-activity relationships around the 3-position, potentially leading to compounds with improved potency, selectivity, or pharmacokinetic profiles compared to existing clinical candidates.

Application
Selection Property
Validation Focus
Application TAAR1 Signaling Studies
Selection Property Species-dependent potency context
Validation Focus Human vs. mouse TAAR1 EC50 review
Application Cross-Coupling Diversification
Selection Property Bromine as synthetic handle
Validation Focus Suzuki/Buchwald reaction compatibility
Application CNS Permeability Optimization
Selection Property Lipophilicity range for CNS models
Validation Focus BBB permeability and ADME review
Application SSRI Scaffold Exploration
Selection Property Benzylamine core with cyclopropylmethoxy
Validation Focus Serotonin reuptake inhibition assay

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-4-cyclopropylmethoxy-benzylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.